

A Comprehensive Technical Guide to 2,3-Difluorobenzaldehyde

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Compound of Interest

Compound Name: 2,3-Difluorobenzaldehyde

Cat. No.: B042452

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 2646-91-5[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

This technical guide provides an in-depth overview of **2,3-Difluorobenzaldehyde**, a key fluorinated building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. This document details its chemical and physical properties, safety information, experimental protocols for its synthesis and analysis, and its applications in drug discovery, including its role in the synthesis of potential calcium channel modulators.

Core Properties of 2,3-Difluorobenzaldehyde

2,3-Difluorobenzaldehyde is a colorless to light yellow liquid with a chemical formula of $C_7H_4F_2O$.[\[2\]](#) The presence of two fluorine atoms on the benzene ring significantly influences its reactivity and the properties of its derivatives, making it a valuable intermediate in medicinal chemistry.

Quantitative Data Summary

Property	Value	Source(s)
CAS Number	2646-91-5	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₄ F ₂ O	[1] [2] [4]
Molecular Weight	142.10 g/mol	[1] [4]
Appearance	Colorless to light yellow clear liquid	[2] [5]
Boiling Point	64-65 °C at 17 mmHg	[2] [8] [9]
Density	1.301 g/mL at 25 °C	[8] [9]
Refractive Index (n _{20/D})	1.499	[2] [9]
Flash Point	58 °C (136.4 °F) - closed cup	[9]
Purity	≥95% to ≥99.0%	[1] [10]
Storage	2 - 8 °C, stored under nitrogen	[1] [2]

Safety Information

2,3-Difluorobenzaldehyde is classified as a flammable liquid and causes skin and serious eye irritation.[\[11\]](#) It may also cause respiratory irritation.[\[11\]](#)

Hazard Statement	Code
Flammable liquid and vapor	H226
Causes skin irritation	H315
Causes serious eye irritation	H319
May cause respiratory irritation	H335

Signal Word: Warning[\[9\]](#)

Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator are recommended when handling this chemical.[\[9\]](#)

Synthesis of 2,3-Difluorobenzaldehyde

Several synthetic routes to **2,3-Difluorobenzaldehyde** have been reported. Below are detailed protocols for two common methods.

Formylation of 1,2-Difluorobenzene

This method involves the direct formylation of 1,2-difluorobenzene using n-butyllithium and N,N-dimethylformamide (DMF).

Experimental Protocol:

- Reaction Setup: In a 10L three-necked flask, add 1000g of 1,2-Difluorobenzene and 5000mL of tetrahydrofuran (THF). Purge the flask with nitrogen three times.
- Lithiation: Cool the mixture to -65 °C. Slowly add 4000mL of n-Butyllithium (2.5M in hexanes) dropwise over 2 hours, maintaining the temperature below -60 °C.
- Formylation: After the addition is complete, stir the mixture for an additional 30 minutes at -65 °C. Then, add 800g of N,N-dimethylformamide (DMF) dropwise over 1 hour.
- Quenching and Work-up: Allow the reaction mixture to warm to -30 °C naturally. Pour the reaction mixture into a 10% hydrochloric acid solution, ensuring the temperature does not exceed 30 °C.
- Purification: Wash the organic layer, and then remove the solvent by distillation to obtain the final product, **2,3-difluorobenzaldehyde**.[\[12\]](#)[\[13\]](#)

Oxidation of 2,3-Difluorotoluene

This method utilizes the oxidation of 2,3-difluorotoluene to produce **2,3-difluorobenzaldehyde**.

Experimental Protocol:

- Catalyst and Reagent Preparation:
 - Dissolve 6.06 g of cobalt acetate and 6.06 g of sodium molybdate in 200 mL of acetic acid containing 200 mg of 2,3-difluorotoluene.

- Prepare a solution of 6.06 g of sodium bromide in 35% hydrogen peroxide (H_2O_2) in acetic acid.
- Reaction:
 - Inject the 2,3-difluorotoluene-acetic acid solution and the H_2O_2 -acetic acid solution into a continuous heat exchanger tubular reactor at flow rates of 5.56 mL/min and 11.11 mL/min, respectively.
 - Maintain the reaction temperature at 120 °C with a residence time of 1500 seconds.
- Post-treatment:
 - After the reaction is complete, cool the outlet material and quench the reaction with dichloromethane.
 - The conversion of 2,3-difluorotoluene and the yield of **2,3-difluorobenzaldehyde** can be determined by Gas Chromatography (GC) analysis.[5]

Analytical Methods

The purity and identity of **2,3-Difluorobenzaldehyde** are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).

General GC-MS Protocol

- Sample Preparation: Dissolve a small amount of the **2,3-Difluorobenzaldehyde** sample in a suitable volatile solvent like dichloromethane or acetonitrile.
- GC Conditions:
 - Column: A mid-polarity capillary column (e.g., DB-624) is suitable for halogenated aromatic compounds.[11]
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.[14]

- Carrier Gas: Helium at a constant flow of 1 mL/min.[14]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[15]
 - Source Temperature: 230 °C.[15]
 - Scan Range: m/z 40-400.[14]

Applications in Drug Development

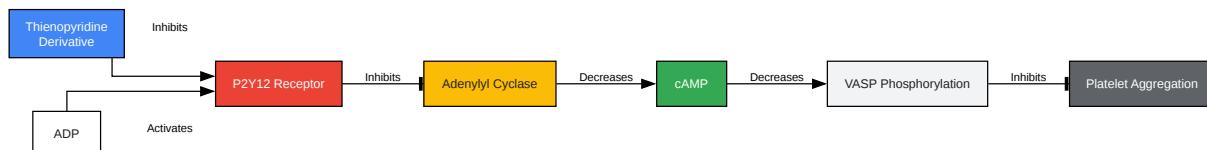
2,3-Difluorobenzaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorine substitution pattern can enhance the biological activity and pharmacokinetic properties of the final drug molecule.

Synthesis of Calcium Channel Modulators

2,3-Difluorobenzaldehyde serves as a precursor for the synthesis of cyclopentapyridine and thienopyridine derivatives, which have shown potential as calcium channel modulators.[16] Calcium channel blockers are a class of drugs used to treat cardiovascular conditions like hypertension and angina.[17]

Thienopyridine Signaling Pathway

Thienopyridine derivatives, synthesized from precursors like **2,3-Difluorobenzaldehyde**, often act as antiplatelet agents. They function by irreversibly binding to the P2Y12 receptor on platelets, which in turn inhibits ADP-induced platelet aggregation.[9][13][18] This is a key pathway in the prevention of thrombosis.



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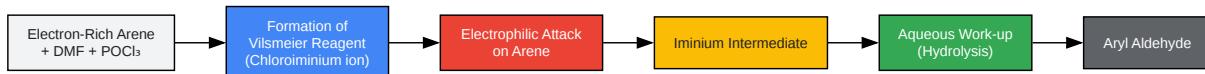
Caption: Thienopyridine derivative inhibiting the P2Y12 signaling pathway.

Key Synthetic Reactions

2,3-Difluorobenzaldehyde, as an aromatic aldehyde, can undergo a variety of important organic reactions. Below are generalized workflows for some of these key transformations.

Vilsmeier-Haack Reaction

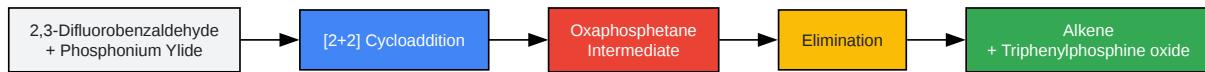
The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds. While **2,3-Difluorobenzaldehyde** is already an aldehyde, understanding this reaction is crucial as it is a common method for synthesizing similar aromatic aldehydes.

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Caption: General workflow of the Vilsmeier-Haack reaction.

Wittig Reaction

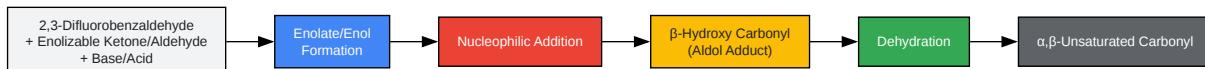
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones. **2,3-Difluorobenzaldehyde** can be converted to various styrene derivatives using this reaction.

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Caption: General workflow of the Wittig reaction.

Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. **2,3-Difluorobenzaldehyde** can react with enolizable ketones or aldehydes to form α,β -unsaturated carbonyl compounds.



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Caption: General workflow of the Aldol condensation.

In conclusion, **2,3-Difluorobenzaldehyde** is a versatile and valuable reagent in modern organic synthesis. Its unique electronic properties, conferred by the fluorine substituents, make it an attractive starting material for the preparation of a wide range of complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, synthesis, analysis, and applications to aid researchers in their scientific endeavors.

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